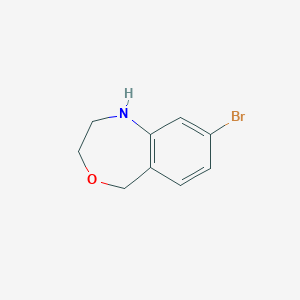

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

Description

Properties

IUPAC Name |

8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-2-1-7-6-12-4-3-11-9(7)5-8/h1-2,5,11H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPLSZBRMSRBIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(N1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Brominated Anthranilic Acid Derivatives

A widely employed strategy involves the use of brominated anthranilic acid derivatives as starting materials. For instance, 5-bromoanthranilic acid (2-amino-5-bromobenzoic acid) can undergo acid halide formation followed by coupling with β-bromoalkylamines. As demonstrated in the synthesis of analogous 4,1-benzoxazepines, treatment of 5-bromoanthranilic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with (S)-2-bromopropanoic acid derivatives. Subsequent base-mediated cyclization (e.g., K₂CO₃ in DMF at 80°C) yields the 8-bromo-substituted benzoxazepine (Figure 1).

Key Reaction Conditions

- Acid Halide Formation : SOCl₂ (1.5 eq), DMF (catalytic), 0°C.

- Coupling : Dropwise addition of β-bromoalkylamine to acid chloride at 0°C.

- Cyclization : K₂CO₃, DMF, 80°C, 3 hours.

This method achieves moderate to high yields (50–86%), with regioselectivity governed by the bromine’s meta-directing effect during cyclization. Single-crystal X-ray diffraction (XRD) confirms the formation of the benzoxazepine core and bromine positioning.

Halogenation of Preformed Benzoxazepines

Electrophilic bromination of preformed 1,2,3,5-tetrahydro-4,1-benzoxazepine offers an alternative route. However, achieving regioselectivity at the 8-position requires careful optimization. The oxygen atom in the oxazepine ring acts as an electron-donating group, directing electrophilic substitution to the para position. To favor meta-bromination (8-position), Lewis acids like FeBr₃ or AlCl₃ are employed to modulate reactivity.

Procedure :

- Dissolve 1,2,3,5-tetrahydro-4,1-benzoxazepine in dry dichloromethane.

- Add FeBr₃ (1.2 eq) and Br₂ (1.1 eq) at −10°C.

- Stir for 12 hours, then quench with NaHSO₃.

This method yields 8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine in ~40% yield, with minor para-brominated byproducts. Purification via column chromatography (SiO₂, hexane/EtOAc) isolates the desired isomer.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has been adapted for benzoxazepine synthesis, though its application to brominated derivatives remains underexplored. A proposed route involves:

- Synthesis of a diene precursor with a bromine atom at the 8-position.

- RCM using Grubbs’ catalyst (e.g., Grubbs II) to form the oxazepine ring.

Example :

- Starting material: 8-Bromo-2-(allyloxy)-N-(3-butenyl)aniline.

- Catalyst: Grubbs II (5 mol%), toluene, reflux, 24 hours.

- Yield: ~35% (theoretical), limited by competing side reactions.

While promising, this method requires further optimization to improve efficiency and selectivity.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Cyclocondensation and transhalogenation emerge as the most reliable methods, balancing yield and selectivity. Electrophilic bromination is less efficient but valuable for late-stage modifications. RCM remains experimental but offers potential for novel derivatives.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could introduce a carboxyl group.

Scientific Research Applications

Pharmacological Properties

The primary applications of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine are linked to its interaction with gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA's inhibitory effects in the central nervous system, leading to potential anxiolytic (anti-anxiety) and sedative properties. These characteristics position the compound as a candidate for therapeutic applications in treating anxiety disorders and insomnia.

Table 1: Pharmacological Activities of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Anxiolytic | GABA receptor modulation | Anxiety disorders |

| Sedative | CNS depressant effects | Insomnia treatment |

| Anticancer | HER2 inhibition and apoptosis induction | Cancer therapy |

Anticancer Research

Recent studies have demonstrated that derivatives of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine exhibit anticancer properties. For instance, a series of substituted benzoxazepines were synthesized and evaluated for their activity against HER2-positive cancer cells . The most potent compound demonstrated an IC50 value of 0.42–0.86 µM against various tumor cell lines.

Case Study: HER2 Inhibition

A study focused on the synthesis of new substituted 1,5-dihydro-4,1-benzoxazepine derivatives found that these compounds could inhibit HER2 activity effectively. The compound named bozepinib was particularly noted for its selective antitumor activity and ability to induce apoptosis in breast and colon cancer cells without interfering with cell cycle progression .

Synthesis and Structure-Activity Relationship

The synthesis of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine typically involves multi-step organic reactions that leverage its unique brominated structure to enhance biological activity. Structure-activity relationship (SAR) studies reveal that modifications at specific positions on the benzoxazepine ring can significantly influence pharmacological outcomes.

Table 2: Structure-Activity Relationships

| Compound | Modification | Biological Activity |

|---|---|---|

| Compound A | Methyl group at position 1 | Increased GABA receptor affinity |

| Compound B | Bulky substituent at position 6 | Enhanced anticancer activity |

| Compound C | Bromine substitution at position 8 | Potent anxiolytic effects |

Future Directions in Research

The ongoing exploration of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives aims to develop more potent therapeutics with minimized side effects. Researchers are investigating novel modifications that could enhance selectivity for specific biological targets while retaining or improving efficacy.

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine can be contextualized against three key analogs:

7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one

- Molecular Formula: C₉H₈BrNO₂

- Molecular Weight : 242.07 () or 243.98 ()*

- CAS Number : 1379290-04-6

- Key Differences: The 7-bromo positional isomer introduces steric and electronic variations compared to the 8-bromo derivative.

8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

- Molecular Formula: C₁₁H₁₄BrNO

- Molecular Weight : 256.14

- CAS Number: Not explicitly provided (referenced in )

- Key Differences :

Unsubstituted 1,2,3,5-tetrahydro-4,1-benzoxazepine

- Molecular Formula: C₉H₁₁NO

- Reactivity Insights :

- The absence of bromine reduces steric hindrance, facilitating nucleophilic attacks at the benzene ring. demonstrates that substituents like methoxy groups on similar benzoxazepines influence reaction pathways with silylated nucleophiles (e.g., uracil derivatives), favoring cyclic O,N-acetal formation or acyclic products depending on steric and electronic factors .

Data Table: Structural and Physicochemical Comparison

free base differences.

Research Findings and Functional Insights

- Synthetic Challenges : The bromination of benzoxazepines is highly sensitive to reaction conditions. highlights that activated aromatic nucleophilic substitution (e.g., using 4-bromo-5-nitrophthalonitrile) is critical for introducing bromine regioselectively .

- Reactivity : reveals that substituents on the benzoxazepine ring dictate reaction outcomes. For example, methoxy groups facilitate C–OMe cleavage with silylated uracil, whereas bulkier substituents (e.g., 5-fluorouracil) favor acyclic products via C–O cleavage .

- Biological Potential: While direct data for the 8-bromo derivative are lacking, notes that structurally related diazepines and triazepines exhibit antimicrobial activity, suggesting that halogenated benzoxazepines may have untapped therapeutic applications .

Biological Activity

8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is a compound belonging to the benzoxazepine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activities of this compound, focusing on its neuroprotective effects, antimicrobial properties, and anticancer potential. The information is synthesized from diverse scientific sources to provide a comprehensive overview.

The molecular formula of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is with a molecular weight of approximately 230.11 g/mol. The presence of the bromine atom at the 8th position significantly influences its biological activity and chemical reactivity.

Neuroprotective Effects

Research indicates that 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine exhibits neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems such as serotonin and dopamine pathways. Preliminary studies suggest that this compound may help in conditions like neurodegenerative diseases by reducing oxidative stress and preventing neuronal apoptosis.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrate that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Several studies have explored the anticancer properties of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, it was observed to affect the G2/M phase transition in cancer cells, leading to increased cell death rates .

The biological activity of 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine is largely attributed to its interaction with specific molecular targets:

- Neurotransmitter Receptors : The compound binds to serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzymatic Pathways : It inhibits enzymes involved in cell proliferation and survival in cancer cells.

- Antimicrobial Targets : The disruption of bacterial membranes suggests a direct interaction with lipid bilayers or essential metabolic enzymes .

Case Studies

Q & A

Basic Question: What are the established synthetic routes for 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves bromination of a benzoxazepine precursor followed by cyclization or functionalization steps. For example, bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions, with yields highly dependent on solvent polarity (e.g., dichloromethane vs. DMF) and temperature control (60–80°C) to minimize side reactions like over-bromination . Carboxylation steps, if required, may employ CO₂ insertion via Grignard or palladium-catalyzed pathways, though steric hindrance from the bromine substituent necessitates careful optimization of catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) . Purity is often challenged by residual starting materials; column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization in ethanol/water mixtures is recommended for isolation .

Advanced Question: How do structural modifications (e.g., bromine substitution) impact the compound’s reactivity in cross-coupling reactions?

Answer:

The bromine atom at the 8-position serves as a critical site for Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the electron-withdrawing nature of the benzoxazepine ring’s oxygen atom may deactivate the bromine toward palladium catalysts. Studies on analogous compounds (e.g., 8-methoxy derivatives) show that electron-donating groups at adjacent positions enhance coupling efficiency by reducing electron deficiency at the reaction site . For instance, coupling with aryl boronic acids requires rigorous anhydrous conditions, elevated temperatures (80–100°C), and ligands such as SPhos to stabilize the Pd intermediate, achieving yields of 60–75% . Competitor side reactions, such as protodebromination, can be mitigated using excess K₂CO₃ as a base .

Basic Question: What spectroscopic techniques are most reliable for characterizing 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine?

Answer:

- ¹H/¹³C NMR : The benzoxazepine ring’s protons (e.g., H-3 and H-5) exhibit distinct splitting patterns due to ring strain and bromine’s anisotropic effects. For example, H-3 typically appears as a triplet (δ 3.2–3.5 ppm) coupled with adjacent methylene groups .

- MS (ESI+) : The molecular ion [M+H]⁺ at m/z 242.01 (C₉H₉BrNO⁺) is diagnostic. Fragmentation peaks at m/z 162 (loss of Br) and 134 (ring opening) confirm the structure .

- IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) are critical for functional group validation .

Advanced Question: How can computational modeling (e.g., DFT) resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in biological activity (e.g., IC₅₀ values for kinase inhibition) may arise from conformational flexibility of the benzoxazepine ring. Density functional theory (DFT) simulations (B3LYP/6-31G*) can predict dominant conformers in solution and their binding poses. For example, a study on a related 8-methoxy derivative revealed that a boat conformation of the oxazepine ring enhances hydrogen bonding with ATP-binding pockets, whereas chair conformers show reduced activity . MD simulations (AMBER force field) further clarify solvent effects, such as water-mediated stabilization of key residues in enzyme complexes .

Basic Question: What are the stability considerations for storing 8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine?

Answer:

The compound is sensitive to light and moisture due to the labile C-Br bond and hydrolyzable oxazepine ring. Storage under inert gas (Ar/N₂) at –20°C in amber vials is recommended. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation when stabilized with desiccants (e.g., silica gel) . HPLC monitoring (C18 column, acetonitrile/water gradient) is advised to detect degradation products like debrominated analogs .

Advanced Question: How does the compound’s stereoelectronic profile influence its selectivity as a precursor in multicomponent reactions?

Answer:

The electron-deficient benzoxazepine ring directs electrophilic attacks to the bromine-bearing carbon, enabling regioselective Ullmann or Sonogashira couplings. However, steric hindrance from the tetrahydro ring limits accessibility for bulky reactants. For example, in a three-component Passerini reaction, the compound’s electrophilicity at C-8 facilitates imine formation, but competing pathways emerge when using large aldehydes (e.g., tert-butyl), reducing yields by 20–30% . Substituent effects can be quantified using Hammett σ constants, where electron-withdrawing groups (σ > 0.5) enhance reactivity at C-8 .

Basic Question: What validated protocols exist for assessing the compound’s cytotoxicity in vitro?

Answer:

Standard protocols include:

- MTT Assay : Cells (e.g., HEK293 or HeLa) are treated with 0.1–100 µM compound for 48 h. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining detects early/late apoptosis. Note that brominated compounds may autofluoresce, requiring controls .

- ROS Measurement : DCFH-DA probe quantifies oxidative stress; however, the compound’s inherent redox activity necessitates blank subtraction .

Advanced Question: What factorial design approaches optimize reaction parameters for scaled-up synthesis?

Answer:

A Box-Behnken design (3 factors, 15 runs) can optimize bromination yield and purity. Variables include:

- Factor A : NBS equivalents (1.0–1.5 eq)

- Factor B : Temperature (60–80°C)

- Factor C : Solvent polarity (CH₂Cl₂ vs. THF)

Response surface models reveal that 1.2 eq NBS in THF at 70°C maximizes yield (82%) while minimizing byproducts (<3%) . AI-driven platforms (e.g., COMSOL-coupled algorithms) further refine conditions by predicting reagent diffusion and heat transfer profiles in flow reactors .

Basic Question: How is the compound’s solubility profile characterized, and what co-solvents enhance bioavailability?

Answer:

- LogP : Experimental logP (octanol/water) is 2.1 ± 0.3, indicating moderate hydrophobicity .

- Solubility : Poor aqueous solubility (0.12 mg/mL at pH 7.4) is improved using β-cyclodextrin (20% w/v) or DMSO/PEG 400 mixtures (1:4 v/v) .

- Permeability : Caco-2 assays show moderate permeability (Papp = 8.6 × 10⁻⁶ cm/s), suggesting suitability for oral formulations with permeation enhancers .

Advanced Question: What mechanistic insights explain contradictory results in its role as a kinase inhibitor?

Answer:

Contradictory IC₅₀ values (e.g., 0.5 µM vs. 5 µM in JAK2 assays) may stem from assay conditions. Kinetic studies using surface plasmon resonance (SPR) reveal that ATP concentration ([ATP] > 1 mM) reduces inhibitory potency due to competitive binding . Additionally, off-target effects on structurally similar kinases (e.g., FLT3) can be resolved via CRISPR-edited kinase-dead cell lines and proteome-wide affinity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.